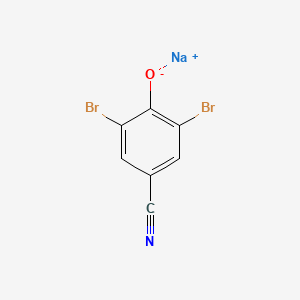
3-Methylbuten-2-yl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbuten-2-yl methacrylate is an organic compound with the molecular formula C9H14O2. It is also known as 2-Methylpropenoic acid 3-methyl-2-butenyl ester. This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It has a molecular weight of 154.21 g/mol and is characterized by its ability to undergo polymerization, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbuten-2-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the acetone cyanohydrin (ACH) process, which is a common method for producing methacrylic acid and its esters. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by hydrolysis and esterification to produce the desired methacrylate ester .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbuten-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3-methyl-2-buten-1-ol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 3-methyl-2-buten-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Methylbuten-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Industry: Applied in the manufacture of adhesives, coatings, and sealants
Wirkmechanismus
The mechanism of action of 3-Methylbuten-2-yl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of various polymeric materials. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with varying reactivity.
Uniqueness
3-Methylbuten-2-yl methacrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form flexible and durable polymers makes it valuable in specialized applications where other methacrylate esters may not perform as effectively .
Eigenschaften
CAS-Nummer |
85269-36-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methylbut-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3 |
InChI-Schlüssel |
YOKOQKPBIKJVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


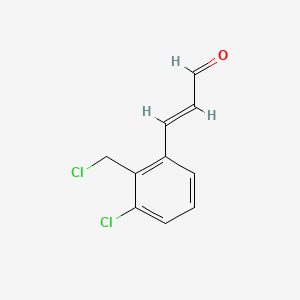

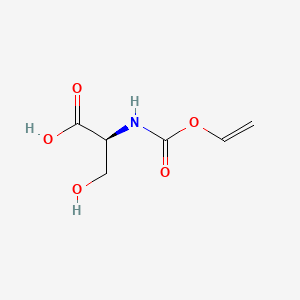
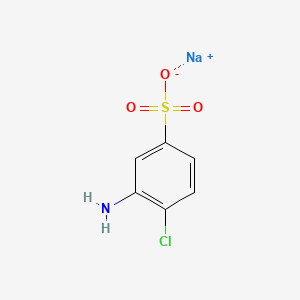
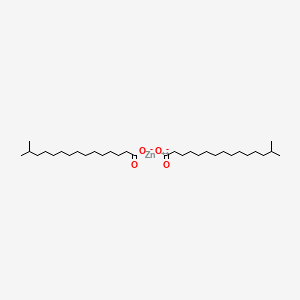

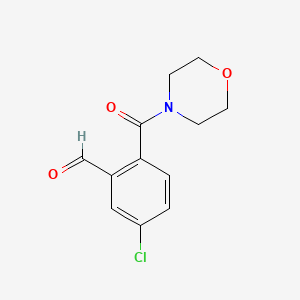
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
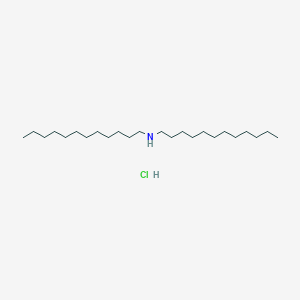

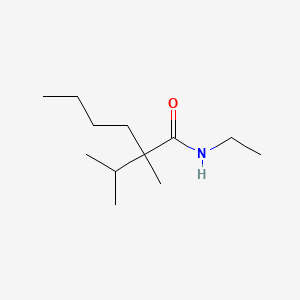
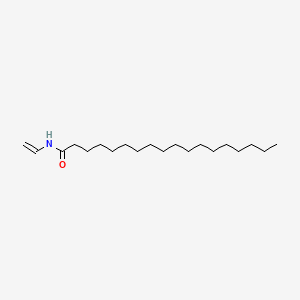
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
